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Compound of Interest

Compound Name: 2,5-Dibromophenylboronic acid

Cat. No.: B1311200

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2,5-
Dibromophenylboronic acid. While a specific crystal structure for this compound is not
publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed
literature at the time of this writing, this document outlines the established methodologies for
determining such a structure. Furthermore, it discusses the anticipated structural features
based on the analysis of closely related phenylboronic acid derivatives.

Introduction: The Significance of Crystal Structure
in Phenylboronic Acids

Phenylboronic acids are a class of compounds of significant interest in organic synthesis,
medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling
reactions is particularly noteworthy. The solid-state structure of these molecules, determined
through single-crystal X-ray diffraction, provides invaluable insights into their physical and
chemical properties. Understanding the crystal packing, intermolecular interactions, and
conformational preferences is crucial for:

e Drug Development: Polymorphism, the ability of a compound to exist in multiple crystalline
forms, can significantly impact a drug's solubility, bioavailability, and stability.
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e Materials Science: The arrangement of molecules in a crystal lattice dictates the material's
bulk properties, such as its optical and electronic characteristics.

» Reaction Engineering: Solid-state reactivity can be influenced by the proximity and
orientation of functional groups within the crystal.

For 2,5-Dibromophenylboronic acid, the presence of two bromine atoms and a boronic acid
group suggests the potential for a rich variety of intermolecular interactions, including hydrogen
bonding and halogen bonding, which would govern its crystal packing.

Experimental Protocols for Crystal Structure
Determination

The determination of the crystal structure of a small molecule like 2,5-Dibromophenylboronic
acid follows a well-established workflow. The following protocols are based on generalized
procedures for phenylboronic acid derivatives.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For
phenylboronic acids, slow evaporation is a commonly employed crystallization technique.

Materials:

» 2,5-Dibromophenylboronic acid

e High-purity solvent (e.g., ethanol, methanol, acetone, toluene, or a mixture)
o Crystallization vial

Procedure:

» A saturated or near-saturated solution of 2,5-Dibromophenylboronic acid is prepared in a
suitable solvent at a slightly elevated temperature to ensure complete dissolution.

e The solution is filtered to remove any particulate matter.
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e The vial is loosely capped or covered with a perforated film to allow for slow evaporation of
the solvent at a constant temperature.

e Over a period of hours to days, as the solvent evaporates and the solution becomes
supersaturated, single crystals should form.

e Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality
(transparent with well-defined faces) are obtained, they are carefully harvested.

Single-Crystal X-ray Diffraction Data Collection

Instrumentation:
e Asingle-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).
« A monochromatic X-ray source, typically Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.5418 A).

o Acryosystem for low-temperature data collection (e.g., 100 K) to minimize thermal vibrations
of the atoms.

Procedure:

o Asuitable single crystal is selected under a microscope and mounted on a goniometer head
using a cryoloop and a cryoprotectant oil.

o The mounted crystal is placed on the diffractometer and cooled to the desired temperature.

e The diffractometer software is used to determine the unit cell parameters and the crystal
system.

o Afull sphere of diffraction data is collected by rotating the crystal through a series of angles
and recording the diffraction pattern at each step.

Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

Software:
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o Software suites such as SHELX, Olex2, or CRYSTALS are commonly used for structure
solution, refinement, and analysis.

Procedure:

The raw diffraction images are integrated to determine the intensities of the Bragg
reflections.

e The data is corrected for various experimental factors (e.g., Lorentz and polarization effects,
absorption).

e The crystal structure is solved using direct methods or Patterson methods, which provide an
initial model of the atomic positions.

e The structural model is refined using a least-squares algorithm, which iteratively adjusts the
atomic coordinates, displacement parameters, and other parameters to achieve the best fit
between the calculated and observed diffraction data.

e Hydrogen atoms are typically located from the difference Fourier map and refined with
appropriate constraints.

e The final structure is validated using crystallographic software to check for consistency and
quality.

Anticipated Structural Features of 2,5-
Dibromophenylboronic Acid

Based on the known crystal structures of other phenylboronic acids, several key structural
features can be anticipated for 2,5-Dibromophenylboronic acid.

Molecular Geometry

The molecule is expected to be largely planar, with the boronic acid group (-B(OH)_2) lying in
or close to the plane of the phenyl ring. The C-B bond length is anticipated to be in the range of
1.55-1.59 A. The B-O bond lengths are expected to be around 1.36 A, and the O-B-O bond
angle is predicted to be approximately 120°, consistent with a trigonal planar geometry around
the boron atom.
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Intermolecular Interactions

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of
phenylboronic acids. It is highly probable that the boronic acid groups of adjacent 2,5-
Dibromophenylboronic acid molecules will form hydrogen-bonded dimers or extended
chains. In these arrangements, the hydroxyl groups act as both hydrogen bond donors and
acceptors.

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding,
where a bromine atom on one molecule interacts with an electronegative atom (such as an
oxygen from a boronic acid group) on a neighboring molecule. C-H---1t and 1t-11 stacking
interactions between the phenyl rings may also play a role in the overall crystal packing.

Data Presentation

As no experimental crystallographic data for 2,5-Dibromophenylboronic acid has been
reported, a table of quantitative data cannot be provided. Should such data become available,
it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for 2,5-Dibromophenylboronic Acid

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/product/b1311200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Chemical formula CeHsBBr20:2
Formula weight To be determined
Crystal system e.g., Monoclinic, Orthorhombic
Space group e.g., P2i/c, Pna21
a (A) To be determined
b (A) To be determined
c (A To be determined
a(°) To be determined
B () To be determined
y(©) To be determined
Volume (A3) To be determined
z To be determined
Density (calculated) (g/cm3) To be determined
R-factor (%) To be determined
wR-factor (%) To be determined

Table 2: Hypothetical Selected Bond Lengths and Angles for 2,5-Dibromophenylboronic Acid
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Bond/Angle Length (A) I Angle (°)
C1-Brl To be determined
C4-Br2 To be determined
C2-B1 To be determined
B1-O1 To be determined
B1-02 To be determined
01-B1-02 To be determined
C3-C2-B1 To be determined
Visualizations

The following diagrams illustrate the general workflow for crystallographic analysis and a
hypothetical molecular structure of 2,5-Dibromophenylboronic acid.

Sample Preparation Data Collection Structure Analysis Final Output

2,5-Dibromophenylboronic Crystal Growth Single Crystal X-ray Diffraction Structure Solution Structure Crystallographic
Acid Powder (Slow Evaporation) Selection Data Collection (e.g., Direct Methods) Validation Information File (CIF)

Structure Refinement
(Least Squares)

Click to download full resolution via product page

Workflow for single-crystal X-ray diffraction analysis.
Hypothetical molecular structure of 2,5-Dibromophenylboronic acid.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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